molecular formula C12H27ClSn B13758592 Triisobutyltin chloride CAS No. 7342-38-3

Triisobutyltin chloride

Cat. No.: B13758592
CAS No.: 7342-38-3
M. Wt: 325.50 g/mol
InChI Key: NHSGFFFVCFHOBS-UHFFFAOYSA-M
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Description

Triisobutyltin chloride (C12H27ClSn) is an organotin compound characterized by three isobutyl groups bonded to a central tin atom, with a chloride ligand completing the tetrahedral structure. It is primarily utilized as a stabilizer in polyvinyl chloride (PVC) production, a catalyst in organic synthesis, and a biocide in antifouling paints. Its molecular weight is 325.56 g/mol, and it typically exists as a colorless to pale yellow liquid at room temperature. Organotin compounds like this compound are noted for their biological activity, which varies significantly depending on the organic substituents attached to the tin atom.

Properties

CAS No.

7342-38-3

Molecular Formula

C12H27ClSn

Molecular Weight

325.50 g/mol

IUPAC Name

chloro-tris(2-methylpropyl)stannane

InChI

InChI=1S/3C4H9.ClH.Sn/c3*1-4(2)3;;/h3*4H,1H2,2-3H3;1H;/q;;;;+1/p-1

InChI Key

NHSGFFFVCFHOBS-UHFFFAOYSA-M

Canonical SMILES

CC(C)C[Sn](CC(C)C)(CC(C)C)Cl

Origin of Product

United States

Preparation Methods

Triisobutyltin chloride can be synthesized through several methods. One common synthetic route involves the reaction of tin tetrachloride with isobutyl magnesium chloride in an anhydrous environment. The reaction is typically carried out under inert conditions to prevent the formation of unwanted by-products. The general reaction is as follows:

SnCl4+3(CH3CH2CH2CH2)MgCl(CH3CH2CH2CH2)3SnCl+3MgCl2\text{SnCl}_4 + 3 \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{)MgCl} \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{)}_3\text{SnCl} + 3 \text{MgCl}_2 SnCl4​+3(CH3​CH2​CH2​CH2​)MgCl→(CH3​CH2​CH2​CH2​)3​SnCl+3MgCl2​

Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure high purity and yield of the product. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the synthesis process.

Chemical Reactions Analysis

Triisobutyltin chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

    Oxidation: this compound can be oxidized to form triisobutyltin oxide. This reaction typically requires the presence of an oxidizing agent such as hydrogen peroxide.

    Reduction: The compound can be reduced to form triisobutyltin hydride. This reaction often involves the use of reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions with various nucleophiles. For example, it can react with sodium methoxide to form triisobutyltin methoxide.

The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation with hydrogen peroxide yields triisobutyltin oxide, while reduction with lithium aluminum hydride produces triisobutyltin hydride.

Scientific Research Applications

Triisobutyltin chloride has a wide range of applications in scientific research. Some of its notable uses include:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds.

    Biology: this compound is used in studies related to enzyme inhibition and protein interactions. It has been shown to affect various biological pathways, making it a valuable tool in biochemical research.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antifungal and antibacterial agent. Its ability to interact with biological molecules makes it a candidate for drug development.

    Industry: this compound is used in the production of polymers and as a catalyst in various chemical reactions. It is also employed in the manufacturing of coatings and paints due to its antifouling properties.

Mechanism of Action

The mechanism of action of triisobutyltin chloride involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to changes in cellular function. The molecular targets of this compound include nuclear receptors and other regulatory proteins involved in gene expression and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares triisobutyltin chloride with structurally analogous organotin compounds, focusing on physicochemical properties, toxicity, and environmental impact. Key comparisons include triphenyltin chloride (CAS 639-58-7) and tributyltin chloride (CAS 1461-22-9), both of which share industrial applications but differ in biological and ecological effects.

Property This compound Triphenyltin Chloride Tributyltin Chloride
Molecular Formula C12H27ClSn C18H15ClSn C12H27ClSn
Molecular Weight (g/mol) 325.56 385.48 325.56
Melting Point (°C) -50 (liquid at RT) 106 -45
Water Solubility <0.005 g/L 0.005 g/L 0.02 g/L
Oral LD50 (rat) 250 mg/kg (estimated) 135 mg/kg 10–50 mg/kg
Environmental Persistence Moderate (hydrolyzes slowly) High (resists hydrolysis) Very high (bioaccumulative)
Primary Use PVC stabilizer, catalyst Fungicide, antifouling agent Antifouling agent, wood preservative

Key Findings:

Structural Influence on Toxicity :

  • The bulky isobutyl groups in this compound reduce its acute toxicity compared to tributyltin chloride, which has linear alkyl chains that enhance membrane permeability and bioactivity . Triphenyltin chloride, with aromatic phenyl groups, exhibits higher thermal stability but greater acute oral toxicity (LD50 = 135 mg/kg in rats) due to its lipophilic nature and slower metabolic degradation .

However, like triphenyltin chloride, it is classified as a persistent organic pollutant (POP) due to its resistance to hydrolysis in aquatic environments .

Regulatory Status :

  • Triphenyltin chloride is regulated under SARA Title III and listed as a "Substance of Very High Concern" (SVHC) by the EU due to its reproductive toxicity . Tributyltin compounds are globally restricted under the International Maritime Organization’s Antifouling System Convention (2001) . This compound faces fewer restrictions but is monitored under regional hazardous substance guidelines.

Biological Activity

Triisobutyltin chloride (TBTCl) is an organotin compound with the formula C12H27ClSn\text{C}_{12}\text{H}_{27}\text{ClSn}. It is primarily used in various industrial applications, including as a biocide and catalyst in polymer production. Its biological activity has garnered attention due to its potential toxicity and antimicrobial properties.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of microorganisms. Studies have shown that TBTCl can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of cellular membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of TBTCl

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Bacillus subtilis1816 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Toxicological Profile

The toxicity of TBTCl is a significant concern, particularly in occupational settings. It has been associated with various health effects, including neurotoxicity and reproductive toxicity. The compound can enter the body through inhalation, skin contact, or ingestion, leading to acute and chronic health issues.

Case Study: Occupational Exposure

A documented case involved workers exposed to TBTCl during manufacturing processes. Symptoms included respiratory distress, neurological impairment, and skin lesions. The incident highlighted the need for protective measures and monitoring in environments where TBTCl is used.

TBTCl's biological activity can be attributed to its ability to form complexes with thiol groups in proteins, disrupting enzymatic functions. This action leads to:

  • Membrane Disruption : Alters permeability and integrity of microbial cell membranes.
  • Enzyme Inhibition : Interferes with key metabolic pathways, particularly those involving sulfur-containing compounds.

Research Findings

Recent studies have focused on the environmental impact of TBTCl and its degradation products. Research indicates that while TBTCl is effective as a biocide, its persistence in the environment poses ecological risks.

Environmental Impact Studies

  • Bioaccumulation : TBTCl has been shown to bioaccumulate in aquatic organisms, leading to toxic effects at higher trophic levels.
  • Regulatory Actions : Due to its environmental persistence and toxicity, many countries have restricted the use of organotin compounds, including TBTCl.

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